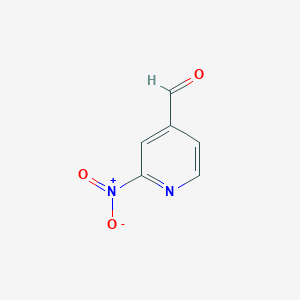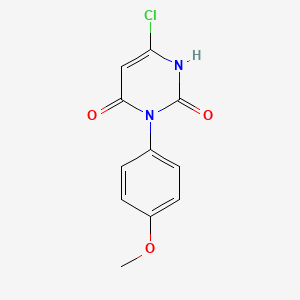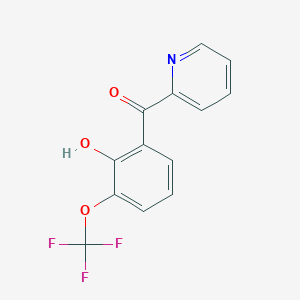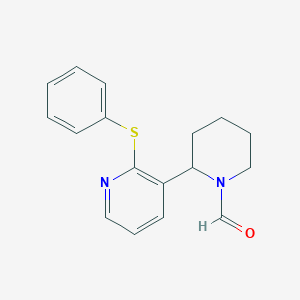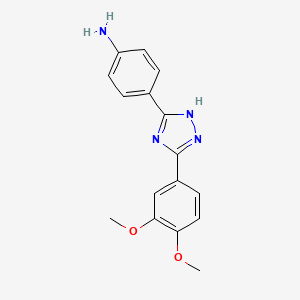
3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a synthetic compound that features a triazole ring and a trimethoxyphenyl groupThe presence of the trimethoxyphenyl group is particularly noteworthy, as it is known to impart significant biological activity to the molecules it is part of .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate hydrazides with orthoesters or carboxylic acids under acidic conditions to form the triazole ring. The trimethoxyphenyl group can then be introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-cancer and anti-inflammatory activities. The triazole ring may also contribute to the compound’s ability to bind to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout activity.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the combination of the triazole ring and the trimethoxyphenyl group. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H17N3O4 |
|---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-18-16(19-20-17)10-5-4-6-12(21)7-10/h4-9,21H,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
QIVGLAINXQZVEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


